{3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride
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Description
The compound “{3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride” is a chemical compound with the molecular formula C23H26N2O2 . It is related to the compound “3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde” which has a molecular weight of 270.33 .
Molecular Structure Analysis
The molecular structure of this compound involves a benzene ring substituted with ethoxy and methylbenzyloxy groups, and a pyridine ring attached through a methylene bridge . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis
The compound might undergo reactions at the benzylic position, which are very important for synthesis problems . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis
The compound has a molecular weight of 362.46474 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Scientific Research Applications
Chemical Synthesis and Structural Studies
Hydrolysis and Tautomerism : Iwanami et al. (1964) studied the hydrolysis of compounds including 2-oxo-3-ethoxycarbonylmethylene derivatives, discussing their tautomerism between enamine and ketimine forms (Iwanami et al., 1964).
Intermediate in Quinolone Antibacterials Synthesis : Schroeder et al. (1992) synthesized stereochemically pure 3-(1-aminoethyl)pyrrolidines, useful intermediates for quinolone antibacterials, involving similar compound structures (Schroeder et al., 1992).
Regioselective Synthesis : Reddy and Nagaraj (2008) discussed the regioselective synthesis of methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, using ethyl-5-[3-(ethoxycarbonyl)-4-hydroxybenzyl]-2-hydroxybenzoate, which is structurally related (Reddy & Nagaraj, 2008).
Biochemical and Pharmacological Research
Benzylic Hydroxylation Studies : Miller, Tschirret-Guth, and Ortiz de Montellano (1995) studied chloroperoxidase-catalyzed benzylic hydroxylation of compounds like p-ethylanisole, closely related to the chemical structure (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).
Antitumor Activity : Nguyen et al. (1990) explored the antitumor activity of a new class of antineoplastic agents, including compounds with structural similarities (Nguyen et al., 1990).
Catalysis and Chemical Reactions
Nonheme Iron Complexes in Oxidation : Kaizer et al. (2004) studied nonheme oxoiron(IV) complexes, including those with pyridylmethylamine ligands, for hydroxylation of alkanes at room temperature (Kaizer et al., 2004).
GABA Uptake Inhibition : Falch et al. (1999) synthesized and studied the pharmacology of compounds including tetrahydro-1,2-benzisoxazole derivatives, relevant to the structural class of the given compound (Falch et al., 1999).
Properties
IUPAC Name |
N-[[3-ethoxy-2-[(4-methylphenyl)methoxy]phenyl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.ClH/c1-3-26-22-8-4-7-21(16-25-15-20-6-5-13-24-14-20)23(22)27-17-19-11-9-18(2)10-12-19;/h4-14,25H,3,15-17H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFYRDFBROPSGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC2=CC=C(C=C2)C)CNCC3=CN=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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